5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine
CAS No.:
Cat. No.: VC13733953
Molecular Formula: C9H8BrClN2O
Molecular Weight: 275.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrClN2O |
|---|---|
| Molecular Weight | 275.53 g/mol |
| IUPAC Name | azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C9H8BrClN2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2 |
| Standard InChI Key | VPXFPLUHODAOTH-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br |
| Canonical SMILES | C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s IUPAC name, azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone, reflects its core structure: a pyridine ring with bromine (Br) at position 5, chlorine (Cl) at position 2 (numbered as position 6 in the IUPAC system due to substitution patterns), and an azetidine-1-carbonyl group at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.53 g/mol | |
| SMILES | ||
| InChI Key | VPXFPLUHODAOTH-UHFFFAOYSA-N |
The azetidine group, a four-membered saturated ring containing one nitrogen atom, introduces steric strain and conformational rigidity, which can influence both reactivity and interactions in biological systems.
Synthetic Routes and Optimization
One-Pot Synthesis Strategies
A patent describing the synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) provides insights into potential routes for analogous compounds. While the target molecule differs in ring structure (pyridine vs. pyrimidine), key steps may include:
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Bromination and Chlorination: Reacting a hydroxypyridine precursor with hydrobromic acid () and hydrogen peroxide () to introduce bromine, followed by chlorination using phosphorus oxychloride () .
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Azetidine Coupling: Introducing the azetidine-1-carbonyl group via nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Example Protocol (hypothetical):
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Step 1: 3-Hydroxypyridine is brominated using at 80°C for 6 hours, yielding 5-bromo-3-hydroxypyridine .
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Step 2: Chlorination with and triethylamine () at 50°C for 5 hours replaces the hydroxyl group with chlorine .
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Step 3: The azetidine carbonyl group is introduced via a palladium-catalyzed coupling between 5-bromo-2-chloropyridine-3-carboxylic acid and azetidine .
Yield Optimization: The patent reports a 99.4% yield for 5-bromo-2-chloropyrimidine using optimized concentration (20–50 wt%) and catalytic triethylamine . Similar conditions could enhance efficiency for the target compound.
Reactivity and Functionalization
Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SAr) at the bromine or chlorine positions . For example:
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Bromine Replacement: Reaction with amines (e.g., ) generates 5-amino-2-chloropyridine derivatives .
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Chlorine Replacement: Thiols or alkoxides displace chlorine under basic conditions .
Cross-Coupling Reactions
The bromine atom serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation :
This reactivity is critical for diversifying the compound’s applications in drug discovery .
Redox and Metalation Pathways
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Metalation: Deprotonation at the pyridine ring’s α-position using strong bases (e.g., LDA) generates organometallic intermediates for further functionalization .
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Reduction: Catalytic hydrogenation () could saturate the azetidine ring, altering conformational dynamics.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing substitution at bromine vs. chlorine requires precise control of reaction conditions .
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Azetidine Stability: The strained ring may undergo ring-opening under acidic or high-temperature conditions.
Research Priorities
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